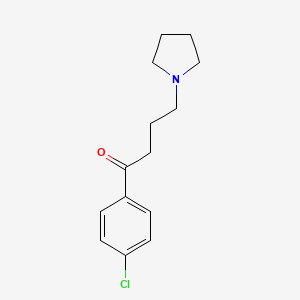
Butyrophenone, 4'-chloro-4-(pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is an organic compound that belongs to the butyrophenone class of chemicals. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain. The specific structure of this compound includes a chloro substituent on the phenyl ring and a pyrrolidinyl group, making it a unique derivative within the butyrophenone family. Butyrophenones are known for their applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- typically involves the following steps:
Formation of the Butyrophenone Core: The initial step involves the formation of the butyrophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form butyrophenone.
Chlorination: The phenyl ring of butyrophenone is then chlorinated using a chlorinating agent like thionyl chloride or chlorine gas to introduce the chloro substituent at the 4’ position.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group. This can be achieved through a nucleophilic substitution reaction where the chloro-substituted butyrophenone reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- involves its interaction with specific molecular targets in the body. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the brain and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in treating conditions like schizophrenia and other psychoses. The compound may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: A widely used antipsychotic drug with a similar butyrophenone structure.
Benperidol: Another potent antipsychotic with a butyrophenone core.
Droperidol: Used as an antiemetic and sedative in medical settings.
Uniqueness
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and pyrrolidinyl groups enhances its binding affinity to dopamine receptors and may improve its therapeutic efficacy and side effect profile compared to other butyrophenones.
Propriétés
Numéro CAS |
2895-68-3 |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-5-12(6-8-13)14(17)4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-11H2 |
Clé InChI |
VPTUKCWZIASSEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



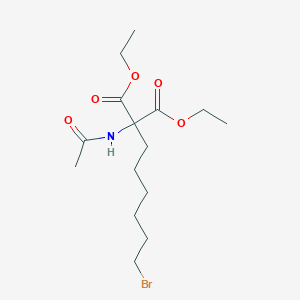
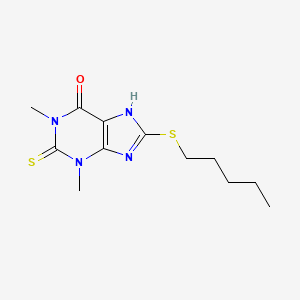



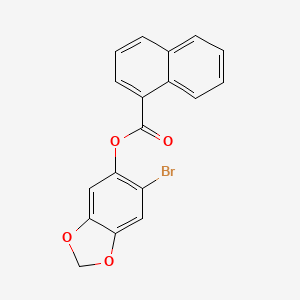
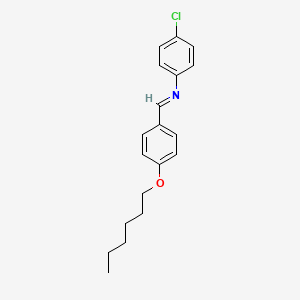
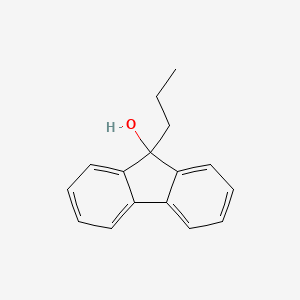
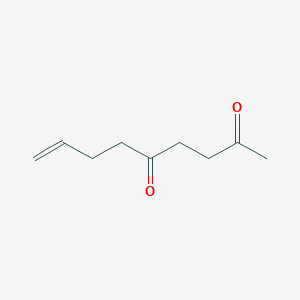
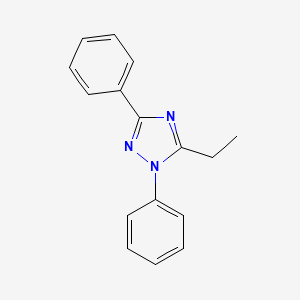
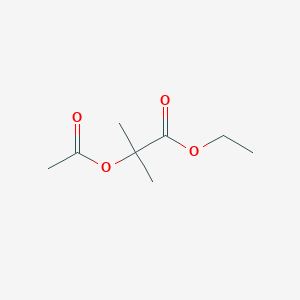

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
